molecular formula C8H7ClINO B106743 Acetanilide, 3'-chloro-2-iodo- CAS No. 17641-03-1

Acetanilide, 3'-chloro-2-iodo-

Cat. No. B106743
CAS RN: 17641-03-1
M. Wt: 295.5 g/mol
InChI Key: YMTHBCHAFDYSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 3'-chloro-2-iodo- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of acetanilide, which is a widely used organic compound in the field of pharmaceuticals and dyes. The addition of 3'-chloro-2-iodo- to acetanilide has resulted in a compound that exhibits enhanced properties and potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of acetanilide, 3'-chloro-2-iodo- is not yet fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by inhibiting the growth and reproduction of microorganisms.

Biochemical And Physiological Effects

Acetanilide, 3'-chloro-2-iodo- has been shown to have minimal toxicity and adverse effects on living organisms. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of acetanilide, 3'-chloro-2-iodo- is its potential use as a catalyst in various chemical reactions. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics and antifungal agents. However, the compound's limited solubility in water and other solvents can pose a challenge in certain lab experiments.

Future Directions

There are several potential future directions for the study of acetanilide, 3'-chloro-2-iodo-. One possible direction is the development of new antibiotics and antifungal agents based on the compound's antibacterial and antifungal properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications as a catalyst in various chemical reactions. Finally, the synthesis of new derivatives of acetanilide, 3'-chloro-2-iodo- could result in compounds with enhanced properties and potential applications in different fields.

Synthesis Methods

The synthesis of acetanilide, 3'-chloro-2-iodo- involves the reaction of acetanilide with 3'-chloro-2-iodobenzoic acid in the presence of a catalyst such as copper (II) acetate. The reaction results in the formation of the desired compound, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

Acetanilide, 3'-chloro-2-iodo- has been the subject of various scientific research studies due to its potential applications in different fields. This compound has been studied for its antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, it has been studied for its potential use as a catalyst in various chemical reactions.

properties

IUPAC Name

N-(3-chlorophenyl)-2-iodoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTHBCHAFDYSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170126
Record name Acetanilide, 3'-chloro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetanilide, 3'-chloro-2-iodo-

CAS RN

17641-03-1
Record name Acetanilide, 3'-chloro-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 3'-chloro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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